REACTION_SMILES
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[CH3:13][O:14][c:15]1[cH:16][c:17]([NH2:18])[cH:19][c:20]([O:24][CH3:25])[c:21]1[O:22][CH3:23].[CH3:27][C:28](=[O:29])[O-:30].[Cl:1][c:2]1[n:3][c:4]([CH3:12])[n:5][c:6]2[cH:7][cH:8][cH:9][cH:10][c:11]12.[Na+:26]>>[c:2]1([NH:18][c:17]2[cH:16][c:15]([O:14][CH3:13])[c:21]([O:22][CH3:23])[c:20]([O:24][CH3:25])[cH:19]2)[n:3][c:4]([CH3:12])[n:5][c:6]2[cH:7][cH:8][cH:9][cH:10][c:11]12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1cc(N)cc(OC)c1OC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1nc(Cl)c2ccccc2n1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Type
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product
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Smiles
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COc1cc(Nc2nc(C)nc3ccccc23)cc(OC)c1OC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |